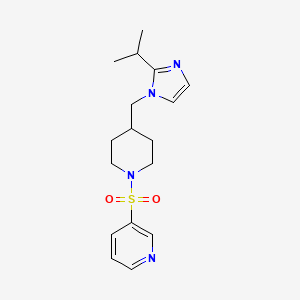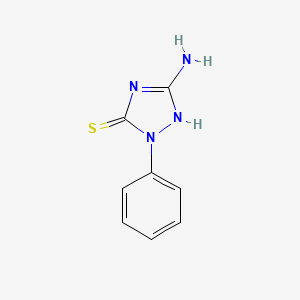
5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of thiosemicarbazide with phenyl isothiocyanate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The amino and thione groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
科学的研究の応用
5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It is used as a precursor for synthesizing agrochemicals that protect crops from pests and diseases.
Materials Science: The compound is explored for its use in developing new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and organism.
類似化合物との比較
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one
- 4,5-diaryl-2-[4-(t-amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione]
Uniqueness
5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its combination of amino and thione groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
特性
IUPAC Name |
5-amino-2-phenyl-1H-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-7-10-8(13)12(11-7)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVZBMFUQZSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2658658.png)
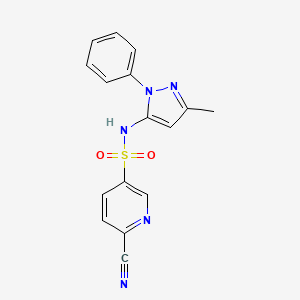
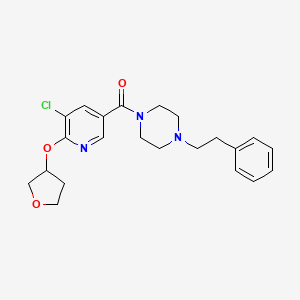
![4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2658662.png)
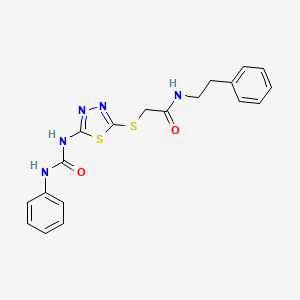
![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)
![8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2658668.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2658669.png)
![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)

![1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol](/img/structure/B2658674.png)
![N-[2-(cyclopentylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2658675.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2658680.png)
